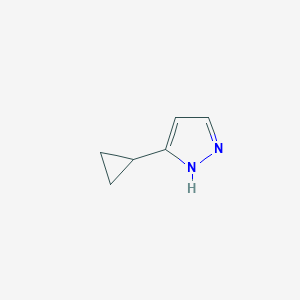

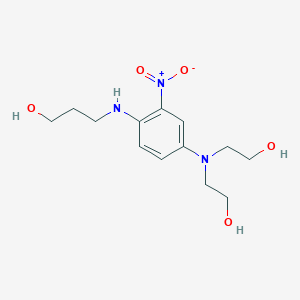

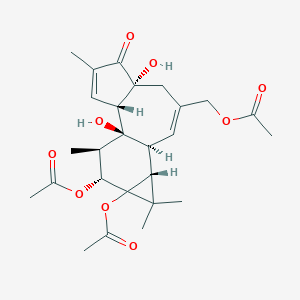

![molecular formula C12H14N2O4S B027825 2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid CAS No. 103628-44-0](/img/structure/B27825.png)

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives often involves eco-friendly and efficient methods. For instance, the synthesis of functionalized 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives can be achieved via a pseudo-three-component one-pot synthesis using sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting the emphasis on mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014).

Molecular Structure Analysis

The crystal structure of related compounds like 5-methoxyindole-3-acetic acid (5-MIAA) has been extensively studied. For 5-MIAA, it is monoclinic, with molecules hydrogen-bonded into dimers, showcasing the importance of hydrogen bonding in stabilizing the molecular structure (Sakaki et al., 1975).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, demonstrating their versatility. For example, the transformation of 2-(1H-Indol-3-yl)acetic acid into a series of acetohydrazides and their subsequent reactions to generate antibacterial and anti-enzymatic compounds illustrate the broad range of chemical properties these molecules can exhibit (Rubab et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and stability, are crucial for understanding the behavior of indole derivatives. For instance, the study of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals insights into amino acids' roles in methylation, detoxication, and antioxidation, highlighting their utility in pharmaceutical and food industries (Jian Li et al., 2009).

Wissenschaftliche Forschungsanwendungen

Bacterial Catabolism and Industrial Applications

Bacterial Catabolism of Indole-3-Acetic Acid : Research has highlighted the importance of indole-3-acetic acid (IAA) in various organisms, particularly in plants where it acts as a growth hormone. Bacteria capable of catabolizing IAA could have applications in biotechnology, including the degradation of IAA to mitigate its excess in environments and potentially in human health contexts (Laird, Flores, & Leveau, 2020).

Chemical Synthesis and Environmental Considerations

Microbial Production of Volatile Fatty Acids : The study of volatile fatty acids (VFAs) production through microbial routes offers insights into sustainable alternatives for chemical synthesis, leveraging renewable resources. This approach underlines the potential for indole derivatives and similar compounds in creating environmentally friendly chemical processes (Bhatia & Yang, 2017).

Advanced Materials and Corrosion Inhibition

Pervaporation Separation of Water–Acetic Acid Mixtures : The separation of acetic acid from aqueous solutions via pervaporation demonstrates the compound's significance in industrial applications, including its recovery and reuse in chemical processes. This process highlights the relevance of acetic acid derivatives in material science and engineering (Aminabhavi & Toti, 2003).

Health and Pharmacology

Chlorogenic Acid (CGA) in Pharmacology : While not directly linked to the specific indole derivative mentioned, the study of CGA, a phenolic compound, underscores the broader interest in organic compounds for their pharmacological properties. Research into CGA illustrates the ongoing exploration of bioactive compounds for therapeutic applications, suggesting a similar potential for indole derivatives in drug development and health-related research (Naveed et al., 2018).

Eigenschaften

IUPAC Name |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQCRQPYYPRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472429 | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid | |

CAS RN |

103628-44-0 | |

| Record name | GR-49336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-49336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TH29SXE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)